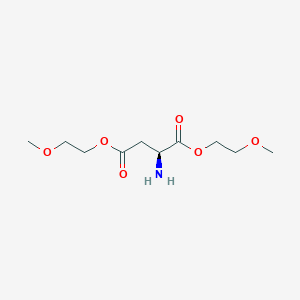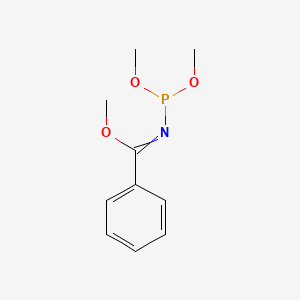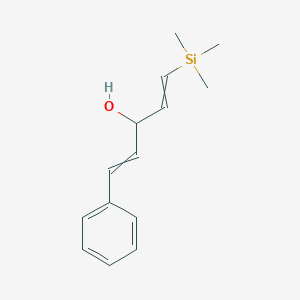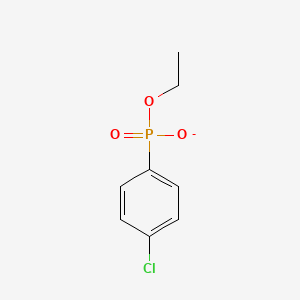
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one is an organic compound characterized by the presence of a methoxy group, a triple bond (alkyne), and a ketone functional group. This compound is part of the alkyne family, which is known for its unique chemical properties and reactivity due to the presence of the carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 6-methoxy-2,2,6-trimethylhept-4-yn-3-one.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of electrophiles to form the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes, depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the methoxy and ketone groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,6-dimethylhept-4-yn-3-one: Shares a similar structure but with a shorter carbon chain.
6-Methoxy-2,2,4-trimethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline: Contains a methoxy group and a similar alkyne structure but with additional functional groups.
Uniqueness
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties
Properties
CAS No. |
82724-82-1 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
6-methoxy-2,2,6-trimethyldodec-4-yn-3-one |
InChI |
InChI=1S/C16H28O2/c1-7-8-9-10-12-16(5,18-6)13-11-14(17)15(2,3)4/h7-10,12H2,1-6H3 |
InChI Key |
IQRRSSOEZHFUCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C#CC(=O)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


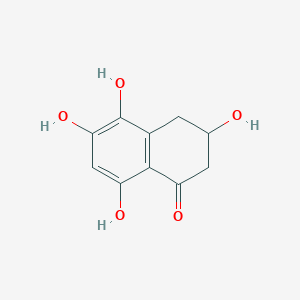
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)

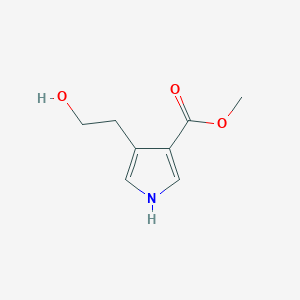

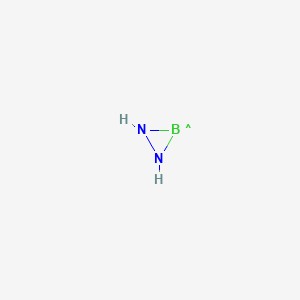
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)

